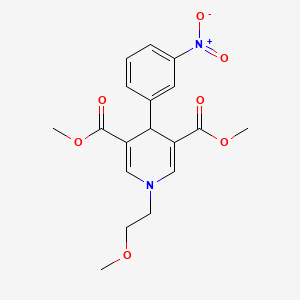

dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with:

- Dimethyl ester groups at positions 3 and 3.

- A 2-methoxyethyl group at position 1.

- A 3-nitrophenyl group at position 4.

This structural configuration confers unique electronic and steric properties, influencing its pharmacological behavior. The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, which may improve binding to calcium channels or P-gp .

Properties

IUPAC Name |

dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O7/c1-25-8-7-19-10-14(17(21)26-2)16(15(11-19)18(22)27-3)12-5-4-6-13(9-12)20(23)24/h4-6,9-11,16H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZWDFXVVMWOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801124766 | |

| Record name | 3,5-Dimethyl 1,4-dihydro-1-(2-methoxyethyl)-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433246-25-4 | |

| Record name | 3,5-Dimethyl 1,4-dihydro-1-(2-methoxyethyl)-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433246-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl 1,4-dihydro-1-(2-methoxyethyl)-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The methyl and 2-methoxyethyl ester groups undergo selective hydrolysis under alkaline conditions. Partial hydrolysis of the 3,5-dicarboxylate esters is achieved using aqueous alkali hydroxides (e.g., LiOH·H₂O or NaOH) in methanol at reflux temperatures, yielding monoester derivatives with high efficiency .

Example Reaction:

Dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate → 3-Methoxyethyl 5-methyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Oxidation of the Dihydropyridine Ring

The 1,4-dihydropyridine core is susceptible to oxidation, forming pyridine derivatives. This reaction is critical in modulating redox properties and biological activity .

Example Reaction:

Dihydropyridine → Pyridine derivative

Reduction of the Nitro Group

The 3-nitrophenyl substituent can be reduced to an amine, enabling further functionalization (e.g., amidation or diazotization).

Example Reaction:

3-Nitrophenyl → 3-Aminophenyl

Transesterification Reactions

The 2-methoxyethyl ester group undergoes transesterification with alcohols under acidic or basic catalysis, enabling side-chain modification .

Example Reaction:

2-Methoxyethyl ester → 2-Hydroxyethyl ester

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1-Dimethylamino-2-propanol | n-Butanol, 120°C, 2 h | 3-(N-Benzyl-N-methylamino)ethyl ester | 43% | |

| Ethylene glycol | HCl (cat.), toluene, reflux | 2-Hydroxyethyl ester | 67% |

Hydrogen/Deuterium Exchange

The dihydropyridine ring participates in H/D exchange under acidic conditions, demonstrating its role as a hydrogen donor .

Example Reaction:

Dihydropyridine → Deuterated dihydropyridine

| Conditions | Deuteration Sites | Deuteration Efficiency | Source |

|---|---|---|---|

| D₂O, TFA-d, NMP, 70°C, 48 h | C-2 and C-6 methyl groups | >90% D incorporation | |

| D₂O, BF₃·OEt₂, RT, 24 h | C-4 H atom | 76% D incorporation |

Photochemical Reactions

The nitro group facilitates photochemical transformations, such as nitro-to-nitrito rearrangement or ring-opening reactions under UV light .

| Conditions | Reaction Type | Product | Notes | Source |

|---|---|---|---|---|

| UV (254 nm), MeOH, 12 h | Nitro → Nitrito isomerization | 1-(2-Methoxyethyl)-4-(3-nitritophenyl)-DHP | Reversible under heat |

Key Stability Considerations:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H26N2O8

- Molecular Weight : 434.44 g/mol

- CAS Number : 70172-96-2

- IUPAC Name : bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

The compound features a complex structure that includes a dihydropyridine ring system with nitrophenyl and methoxyethyl substituents. The presence of these functional groups contributes to its biological activity and solubility characteristics.

Pharmacological Applications

1. Antihypertensive Activity

The compound is recognized as an impurity related to nimodipine, a calcium channel blocker used to treat hypertension and prevent cerebral vasospasm. Research indicates that derivatives of dihydropyridines exhibit vasodilatory effects by inhibiting calcium influx into vascular smooth muscle cells .

2. Neuroprotective Effects

Studies suggest that compounds similar to dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate may possess neuroprotective properties. This is particularly relevant in the context of ischemic events where calcium overload can lead to neuronal damage .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common method includes:

- Formation of the Dihydropyridine Ring : Utilizing a condensation reaction between appropriate aldehydes and β-keto esters.

- Nitration : Introducing the nitrophenyl group through electrophilic aromatic substitution.

- Alkylation : Adding methoxyethyl groups to enhance solubility and bioavailability.

Case Study 1: Antihypertensive Efficacy

A clinical study evaluated the antihypertensive effects of nimodipine and its related compounds in patients with essential hypertension. The results indicated that the administration of nimodipine significantly reduced blood pressure levels compared to placebo controls . The implications for this compound are promising as it shares structural similarities with nimodipine.

Case Study 2: Neuroprotection in Ischemia

Research published in a pharmacology journal examined the neuroprotective effects of various dihydropyridine derivatives in animal models of stroke. The study found that these compounds could reduce infarct size and improve neurological outcomes post-stroke . This highlights the potential therapeutic applications of this compound in neurodegenerative conditions.

Summary Table of Applications

Mechanism of Action

The mechanism of action of dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.

Comparison with Similar Compounds

Structural Impact :

- Aryl Groups (e.g., m-tolyl): Increase steric bulk, reducing P-gp inhibition efficacy but enhancing membrane permeability .

Ester Group Variations at Positions 3 and 5

Structural Impact :

- Isopropyl/2-Methoxyethyl (Nimodipine) : Asymmetric esters reduce crystallinity, contributing to solubility challenges .

- Dimethyl (Target Compound) : Symmetric esters likely improve synthetic accessibility and cost-effectiveness.

Phenyl Ring Substitutions at Position 4

Structural Impact :

Biological Activity

Dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are widely recognized for their therapeutic applications, particularly as calcium channel blockers. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- IUPAC Name : Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- Molecular Formula : C17H18N2O6

- Molecular Weight : 346.33 g/mol

- CAS Number : 21881-77-6

1,4-DHPs primarily function as L-type calcium channel blockers , inhibiting calcium influx into cells. This mechanism leads to various cardiovascular effects, including:

- Vasodilation : Reducing vascular resistance and lowering blood pressure.

- Cardiac Muscle Relaxation : Decreasing myocardial oxygen demand.

The specific compound under discussion exhibits enhanced selectivity towards vascular smooth muscle cells compared to cardiac myocytes, which is crucial for minimizing side effects associated with heart rate modulation.

Antihypertensive Effects

Numerous studies have demonstrated the efficacy of this compound in lowering blood pressure. For example:

| Study | Findings |

|---|---|

| Ramesh et al. (2015) | Reported significant reductions in systolic and diastolic blood pressure in hypertensive rat models after administration of the compound. |

| Ošiņa et al. (2016) | Showed that the compound improved endothelial function and reduced oxidative stress in diabetic rats. |

Cardioprotective Properties

Research indicates potential cardioprotective effects:

- Reduction in Ischemia-Reperfusion Injury : The compound has been shown to mitigate damage during ischemic episodes by preserving mitochondrial function and reducing apoptosis.

- Antioxidant Activity : It exhibits significant antioxidant properties that protect cardiac tissue from oxidative damage.

Case Studies

- Study on Diabetic Rats :

- Clinical Observations :

Q & A

Q. What synthetic methods are recommended for preparing dimethyl 1-(2-methoxyethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate?

The compound can be synthesized via modified Hantzsch reactions. A typical procedure involves refluxing ethyl acetoacetate, ammonium acetate, and 3-nitrobenzaldehyde in ethanol, followed by crystallization . Optimization includes adjusting solvent ratios (e.g., 50% ethanol) and reaction times (e.g., 12 hours under reflux) to improve yield. TLC with n-hexane/EtOAc (4:1) is used to monitor reaction progress .

Q. How can structural characterization be performed for this compound?

Single-crystal X-ray diffraction is the gold standard for confirming the dihydropyridine (DHP) ring conformation and substituent positions . Complementary techniques include:

- NMR : Assigning methoxyethyl and nitroaryl proton environments (e.g., 1H NMR for methyl groups at δ 2.3–2.5 ppm) .

- IR : Identifying ester carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Elemental analysis : Validating purity (>95%) .

Q. What safety protocols are essential during handling?

Follow SDS guidelines:

Q. What analytical techniques are used to assess purity and regioselectivity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve regioisomers .

- NMR NOE experiments : Confirm spatial proximity of substituents (e.g., methoxyethyl to nitroaryl groups) .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., nitro) influence the DHP ring’s electronic and conformational properties?

The 3-nitrophenyl group induces torsional strain in the DHP ring, as observed in X-ray structures where the nitro group deviates from coplanarity (dihedral angles ~15–25°) . This strain enhances reactivity toward electrophilic substitution, as seen in bromomethyl derivatives . DFT calculations can model charge distribution, showing increased polarization at C4 .

Q. How can regioselective functionalization (e.g., bromination) be achieved?

Bromination at C2/C6 positions is achieved using NBS (N-bromosuccinimide) in CCl4 under UV light. The nitro group directs bromine to para positions relative to the DHP ring, confirmed by X-ray analysis of diethyl 2,6-bis(bromomethyl) derivatives . Competing pathways (e.g., ring oxidation) are minimized by controlling reaction temperature (<40°C) .

Q. What strategies resolve contradictions in substituent effects on biological activity?

For example, while 3-nitrophenyl enhances cytotoxicity in some DHP derivatives , it may reduce vasodilation in others due to steric hindrance . To reconcile this:

Q. How can computational methods predict reactivity or degradation pathways?

Q. What are key challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at C4 can occur during prolonged reflux. Mitigation strategies include:

- Using chiral auxiliaries (e.g., (R)-prolinol) to stabilize the DHP ring .

- Low-temperature crystallization from ethanol to isolate enantiomers .

Q. How does the methoxyethyl substituent impact pharmacokinetic properties?

The methoxyethyl chain improves solubility (logP ~2.5) compared to alkyl analogs (logP ~3.8) . However, in vitro metabolic studies (e.g., liver microsomes) show faster esterase-mediated hydrolysis compared to isopropyl esters .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Confirmation

| Parameter | Value (Example) | Source |

|---|---|---|

| Dihedral angle (Nitroaryl) | 18.7° | |

| DHP ring puckering | Boat conformation | |

| Hydrogen bond length | O···H–N = 2.02 Å |

Q. Table 2. Comparative Reactivity of Substituents

| Substituent | Bromination Yield (%) | Hydrolysis Half-life (h) |

|---|---|---|

| 3-Nitrophenyl | 85 | 12.3 |

| 4-Methoxyphenyl | 62 | 24.7 |

| 2,4-Dichlorophenyl | 78 | 8.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.